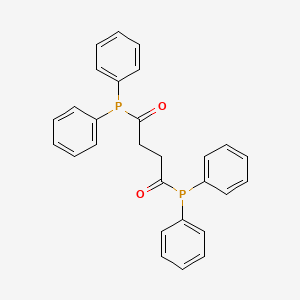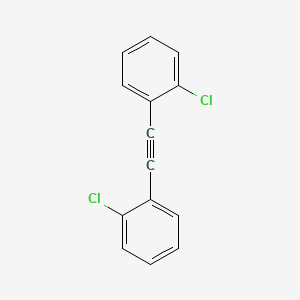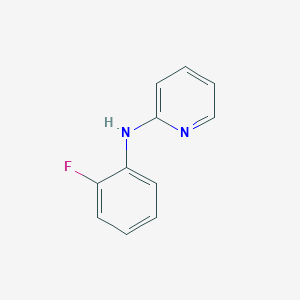![molecular formula C12H18O2S B14132889 [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene CAS No. 89036-96-4](/img/structure/B14132889.png)
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene is an organic compound with a unique structure that combines a benzene ring with a sulfanyl group and a dimethoxy-methylpropan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene typically involves the reaction of benzene with a suitable sulfanyl precursor and a dimethoxy-methylpropan-2-yl group. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with a chlorinated dimethoxy-methylpropan-2-yl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the dimethoxy-methylpropan-2-yl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated products or modified dimethoxy-methylpropan-2-yl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The dimethoxy-methylpropan-2-yl moiety may also influence the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within cells.
Comparaison Avec Des Composés Similaires
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene can be compared with other similar compounds such as:
[(1,1-Dimethoxy-2-methylpropan-2-yl)oxy]benzene: Similar structure but with an oxygen atom instead of a sulfur atom.
[(1,1-Dimethoxy-2-methylpropan-2-yl)thio]benzene: Similar structure but with a thioether linkage.
[(1,1-Dimethoxy-2-methylpropan-2-yl)amino]benzene: Similar structure but with an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89036-96-4 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
(1,1-dimethoxy-2-methylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-12(2,11(13-3)14-4)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clé InChI |
UKEUZFPEKZNTFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(OC)OC)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


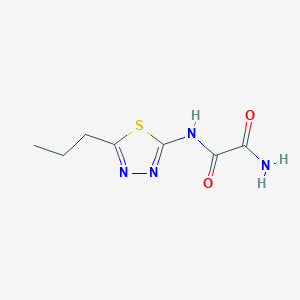

![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
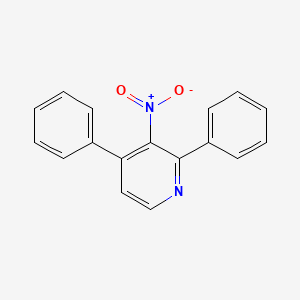

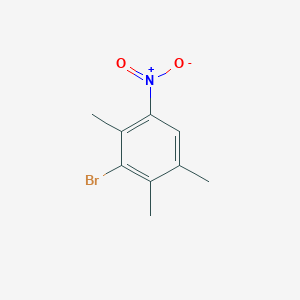
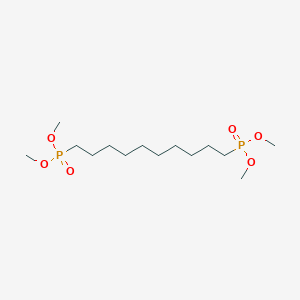
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)

